![molecular formula C17H9F3N2O3S2 B4640689 5-(4-nitrobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4640689.png)
5-(4-nitrobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Description
Synthesis Analysis
The synthesis of thiazolidin-4-one derivatives, including compounds similar to 5-(4-nitrobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one, typically involves Knoevenagel condensation reactions or cyclization processes that yield a variety of structurally related compounds. These methods allow for the incorporation of various substituents, affecting the compound's reactivity and properties. For instance, the synthesis pathway can be confirmed through X-ray crystallography, demonstrating the precise structural assembly of these molecules (Cunico et al., 2007).
Molecular Structure Analysis
The molecular structure of thiazolidin-4-one derivatives has been extensively studied through techniques such as X-ray powder diffraction (XRPD) and density functional theory (DFT). These studies reveal the triclinic space group of the compounds and provide insights into the intermolecular interactions that stabilize their structure. For example, research on similar compounds demonstrates the contribution of different intermolecular interactions, highlighted through Hirshfeld surface analysis and fingerprint plots (Rahmani et al., 2017).
Chemical Reactions and Properties
Thiazolidin-4-one derivatives undergo various chemical reactions that highlight their reactivity. These reactions include condensation with benzaldehydes and reactions with ethyl chloroacetate, leading to the formation of the title compounds. The chemical properties of these derivatives are significantly influenced by their functional groups, which can interact with a range of reagents to form new compounds with potential biological activities (Góes et al., 2011).
Physical Properties Analysis
The physical properties of 5-(4-nitrobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one and similar compounds, such as melting points, solubility, and crystal structure, are crucial for understanding their stability and applicability in various domains. These properties are often determined through spectroscopic methods and computational modeling, providing a detailed view of the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity towards different chemical agents and stability under various conditions, are central to the utility of thiazolidin-4-one derivatives. Studies focusing on their antimicrobial and antifungal activities showcase the potential of these compounds in medical and biological applications, albeit excluding drug use and dosage considerations. The interaction of these compounds with biological targets, determined through molecular docking studies, offers insight into their mechanism of action at the molecular level (Samadhiya et al., 2014).
properties
IUPAC Name |
(5E)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F3N2O3S2/c18-17(19,20)11-2-1-3-13(9-11)21-15(23)14(27-16(21)26)8-10-4-6-12(7-5-10)22(24)25/h1-9H/b14-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTJKVLMTXOZKU-RIYZIHGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F3N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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